Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)

Benzenamine,N-(1,1-dimethylethyl)- structure
937-33-7 structure
商品名:Benzenamine,N-(1,1-dimethylethyl)-
CAS番号:937-33-7
MF:C10H15N
メガワット:149.232802629471
MDL:MFCD05669577
CID:815489
PubChem ID:254260

Benzenamine,N-(1,1-dimethylethyl)- 化学的及び物理的性質

名前と識別子

    • Benzenamine,N-(1,1-dimethylethyl)-
    • N-tert-butylaniline
    • Aniline,N-tert-butyl
    • N-t-butylaniline
    • phenyl-t-butylamine
    • tert butylaniline
    • tert-Butyl-phenyl-amine
    • Aniline, N-tert-butyl- (6CI, 7CI, 8CI)
    • N-(1,1-Dimethylethyl)benzenamine (ACI)
    • N-Phenyl-tert-butylamine
    • NSC 78378
    • 937-33-7
    • NSC78378
    • tert-butylaniline
    • Phenyl-tert.-butylamin
    • DTXSID20291812
    • Benzenamine, N-(1,1-dimethylethyl)-
    • N-(tert-butyl)-N-phenylamine
    • N-phenyl-t-butylamine
    • N-tert-butyl-aniline
    • DB-371653
    • Q63391568
    • NSC-78378
    • Aniline, N-tert-butyl-,
    • NCIOpen2_000749
    • aniline, N-t-butyl-
    • t-butylaniline
    • F74431
    • MFCD05669577
    • SCHEMBL50034
    • N-(tert-butyl)aniline
    • MS-1462
    • AKOS015994146
    • MDL: MFCD05669577
    • インチ: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
    • InChIKey: ABRWESLGGMHKEA-UHFFFAOYSA-N
    • ほほえんだ: C1C=CC(NC(C)(C)C)=CC=1

計算された属性

  • せいみつぶんしりょう: 149.12000
  • どういたいしつりょう: 149.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 107
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 0.9529 (estimate)
  • ゆうかいてん: 1.08°C (estimate)
  • ふってん: 240.76°C (estimate)
  • 屈折率: 1.5270
  • PSA: 12.03000
  • LogP: 2.97000
  • 酸性度係数(pKa): 7.00(at 25℃)

Benzenamine,N-(1,1-dimethylethyl)- セキュリティ情報

Benzenamine,N-(1,1-dimethylethyl)- 税関データ

  • 税関コード:2921420090
  • 税関データ:

    中国税関コード:

    2921420090

    概要:

    2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Benzenamine,N-(1,1-dimethylethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01RVL9-1g
Benzenamine, N-(1,1-dimethylethyl)-
937-33-7 90%
1g
$280.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1641466-1mg
N-(tert-butyl)aniline
937-33-7 98%
1mg
¥509.00 2024-04-24
Ambeed
A957490-5g
N-tert-Butylaniline
937-33-7 90%
5g
$1348.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1641466-5mg
N-(tert-butyl)aniline
937-33-7 98%
5mg
¥627.00 2024-04-24
abcr
AB298449-100 mg
N-(tert-Butyl)-N-phenylamine; .
937-33-7
100mg
€221.50 2023-04-26
abcr
AB298449-100mg
N-(tert-Butyl)-N-phenylamine; .
937-33-7
100mg
€283.50 2025-02-17
Ambeed
A957490-100mg
N-tert-Butylaniline
937-33-7 90%
100mg
$85.0 2024-04-16
Ambeed
A957490-250mg
N-tert-Butylaniline
937-33-7 90%
250mg
$143.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1641466-2mg
N-(tert-butyl)aniline
937-33-7 98%
2mg
¥578.00 2024-04-24
1PlusChem
1P01RVL9-100mg
Benzenamine, N-(1,1-dimethylethyl)-
937-33-7 90%
100mg
$68.00 2024-04-20

Benzenamine,N-(1,1-dimethylethyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) ,  2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ;  36 h, 95 °C
リファレンス
Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligand
Tang, Xu-jing; Zhang, Zhan-jin; Li, Zheng-ning; Yu, Ji-cheng; Chen, Hui-ying, Fenzi Cuihua, 2016, 30(5), 420-427

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cupric acetate
リファレンス
Triphenylbismuth diacylates as new reagents in fine organic synthesis
Dodonov, V. A.; Gushchin, A. V., Izvestiya Akademii Nauk, 1993, (12), 2043-7

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride ,  rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ;  18 h, reflux
リファレンス
Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligand
Park, Song-Eun; Kang, Seung Beom; Jung, Kwang-Ju; Won, Ju-Eun; Lee, Sang-Gyeong; et al, Synthesis, 2009, (5), 815-823

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ;  20 h, 120 °C; 120 °C → rt
リファレンス
Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphines
Tewari, Amit; Hein, Martin; Zapf, Alexander; Beller, Matthias, Tetrahedron, 2005, 61(41), 9705-9709

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium amide
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
N-tert-Alkylanilides as bulky ancillary ligands
Johnson, Adam R.; Cummins, Christopher C.; Gambarotta, Sandro, Inorganic Syntheses, 1998, 32, 123-132

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine
リファレンス
2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylaniline
Lundgren, Rylan J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ;  10 min, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ;  rt → 100 °C; 48 h, 100 - 110 °C
リファレンス
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines
Lundgren, Rylan J.; Sappong-Kumankumah, Antonia; Stradiotto, Mark, Chemistry - A European Journal, 2010, 16(6), 1983-1991

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  30 min, rt
1.2 Reagents: Perchloric acid ;  2 h, 0 °C
リファレンス
Practical and regioselective amination of arenes using alkyl amines
Ruffoni, Alessandro; Julia, Fabio; Svejstrup, Thomas D. ; McMillan, Alastair J. ; Douglas, James J.; et al, Nature Chemistry, 2019, 11(5), 426-433

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydride
リファレンス
Studies on the amination of aromatic compounds. 6. Alkyl- and arylamination of arenesulfonates by sodium hydride and amines
Nara, Kenichi, Nippon Kagaku Kaishi, 1979, (3), 429-31

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; -78 °C → -50 °C; -50 °C → 0 °C
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ;  rt
リファレンス
Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactions
Canle Lopez, Moises; Demirtas, Ibrahim; Freire, Antonio; Maskill, Howard; Mishima, Masaaki, European Journal of Organic Chemistry, 2004, (24), 5031-5039

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2133472-58-7 Solvents: Methanol ;  1 h, rt
リファレンス
Chan-Evans-Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism
Hardouin Duparc, Valerie; Bano, Guillaume L.; Schaper, Frank, ACS Catalysis, 2018, 8(8), 7308-7325

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ;  2 h, rt
リファレンス
Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidate
Cran, John W.; Vidhani, Dinesh V.; Krafft, Marie E., Synlett, 2014, 25(11), 1550-1554

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  BINAP Solvents: Toluene ;  30 min, rt; 24 h, 100 °C
リファレンス
Catalysts, methods of making catalysts, and methods of use
, United States, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  BINAP Solvents: Toluene ;  30 min, rt
1.2 Reagents: Sodium tert-butoxide ;  24 h, 100 °C
リファレンス
Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysis
Seo, Hwimin; Roberts, Benjamin P.; Abboud, Khalil A.; Merz, Kenneth M. Jr.; Hong, Sukwon, Organic Letters, 2010, 12(21), 4860-4863

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  12 h, 0 °C → 25 °C
1.2 Reagents: Ferrous chloride ,  Sodium borohydride Solvents: Ethanol ;  15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
リファレンス
Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanes
Dhayalan, Vasudevan; Knochel, Paul, Synthesis, 2015, 47(20), 3246-3256

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium hydride Catalysts: Acetic acid ,  Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)
リファレンス
The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of amines
Arnauld, Thomas; Barton, Derek H. R.; Doris, Eric, Tetrahedron, 1997, 53(12), 4137-4144

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ;  3 - 48 h, 100 - 110 °C
リファレンス
Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane ,  Water
リファレンス
A Convenient Method for Direct N-tert-Butylation of Aromatic Amines
Gage, James R.; Wagner, Jill M., Journal of Organic Chemistry, 1995, 60(8), 2613-14

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine ,  2789690-58-8 Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  12 h, rt
リファレンス
Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  24 h, 60 °C
リファレンス
Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides
Lichte, Dominik ; Pirkl, Nico ; Heinrich, Gregor ; Dutta, Sayan ; Goebel, Jonas F. ; et al, Angewandte Chemie, 2022, 61(47),

Benzenamine,N-(1,1-dimethylethyl)- Raw materials

Benzenamine,N-(1,1-dimethylethyl)- Preparation Products

Benzenamine,N-(1,1-dimethylethyl)- 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-
A1192644
清らかである:99%/99%
はかる:1g/5g
価格 ($):346.0/1213.0